p-Toluenesulphenyl cyanide

Übersicht

Beschreibung

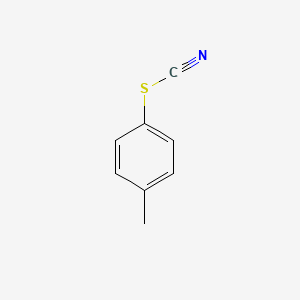

P-Toluenesulphenyl cyanide, also known as p-Toluenesulfonyl cyanide or Tosyl cyanide, is an electron-deficient nitrile . It is a technical grade compound with a molecular weight of 181.21 . It is a colorless, crystalline solid with a pungent odor .

Synthesis Analysis

This compound can be used in the preparation of polyfunctional nitriles . It also undergoes free-radical cyanation of B-alkylcatecholboranes . Furthermore, it can be used in the synthesis of 4-hyroxypyridines by hetero-Diels-Alder reaction with 1,3-bis-silyl enol ethers .Molecular Structure Analysis

The linear formula of this compound is CH3C6H4SO2CN . It has a molecular weight of 181.21 .Chemical Reactions Analysis

This compound undergoes hetero-Diels-Alder reaction with silyl enol ether of cyclohexenone to yield hydrolytically sensitive [4+2] adduct . It also undergoes facile [2+3] cycloaddition reaction with azides to form 5-sulfonyl tetrazoles . Furthermore, it reacts with alcohols in the presence of 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo [2.2.2]octane (DABCO) to yield sulfinates .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 105-106 °C/1 mmHg and a melting point of 47-50 °C . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Radical Reactions and Nitrile Transfer

p-Toluenesulphenyl cyanide plays a crucial role in radical reactions, particularly in the transfer of nitrile groups to carbon radicals. Barton, Jászberényi, and Theodorakis (1992) demonstrated that reacting p-toluenesulphonyl cyanide with carbon radicals yields nitriles in good yield, showcasing its utility in synthesizing nitrile-containing compounds (D. Barton, J. Jászberényi, E. Theodorakis, 1992).

Diastereoselective Synthesis

In the realm of stereochemistry, p-Toluenesulfonylmethyl isocyanide (TosMIC) is utilized in diastereoselective Passerini reactions with sugar-derived aldehydes, showing its importance in producing stereochemically complex molecules with moderate to good yields and selectivities (P. Krishna, G. Dayaker, P. Reddy, 2006).

Anticorrosion Applications

In materials science, aqueous p-toluenesulfonic acid solutions have been used to electrosynthesize polyaniline (PANi) films on mild steel, demonstrating significant anticorrosion properties. This application underscores its potential in protective coatings for metals (J. Camalet, J. Lacroix, S. Aeiyach, P. Lacaze, 1998).

Isocyanide Scavenging

Azuaje et al. (2011) documented the use of polymer-supported p-toluenesulfonic acid as an effective isocyanide scavenger, highlighting its role in simplifying and deodorizing workup procedures in organic syntheses, making it valuable for laboratories concerned with air quality and odor control (Jhonny Azuaje, Alberto Coelho, Abdelaziz El Maatougui, J. Blanco, E. Sotelo, 2011).

Biodiesel Production

The catalytic potential of p-Toluenesulfonic acid doped polyaniline has been explored for biodiesel production from waste cooking oil. Niu and Kong (2015) found that the catalyst enabled a high yield of fatty acid methylesters, satisfying ASTM D6751 standards, which opens a path for its application in sustainable fuel technologies (Meiju Niu, Xiangjin Kong, 2015).

Wirkmechanismus

The mechanism of cyanide intoxication has been attributed to the inhibition of cytochrome oxidase, thereby decreasing the tissue utilization of oxygen . One mechanism of cyanide antagonism is by sequestering cyanide with methaemoglobin to form cyanmethaemoglobin and another mechanism is detoxifying with a sulphur donor to thiocyanate .

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-methylphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURJIGQVKMELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361583 | |

| Record name | p-toluenesulphenyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-74-5 | |

| Record name | p-toluenesulphenyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

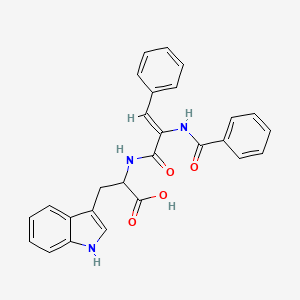

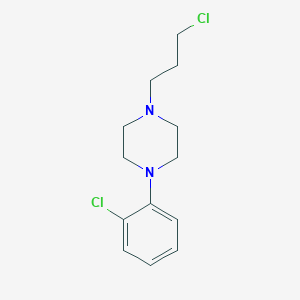

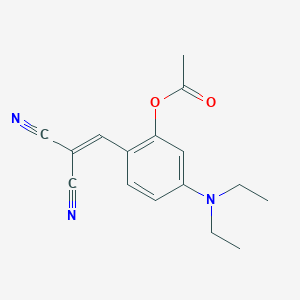

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B1656374.png)

![4-[(E)-{[2-(2,4-Dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-N,N-diethylaniline](/img/structure/B1656378.png)

![1-[[3-[(2,3-Dioxoindol-1-yl)methyl]imidazolidin-1-yl]methyl]indole-2,3-dione](/img/structure/B1656383.png)

![4-[4-Chloro-3-(piperidine-1-sulfonyl)benzamido]benzoic acid](/img/structure/B1656386.png)

![2-[7-(Diethylamino)-2-imino-chromen-3-yl]quinazolin-4-ol](/img/structure/B1656387.png)

![N-[(Z)-(4-pentoxyphenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B1656393.png)

![4-Bromo-2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]phenol](/img/structure/B1656395.png)

![2-[4-[[(E)-Benzylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol](/img/structure/B1656396.png)